molecular formula C34H26N4O5S2 B2891600 N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(4-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide CAS No. 391228-61-8

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(4-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide

Cat. No. B2891600
CAS RN: 391228-61-8
M. Wt: 634.73
InChI Key: OAKDBGYCBLITPD-UHFFFAOYSA-N
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Description

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(4-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide is a useful research compound. Its molecular formula is C34H26N4O5S2 and its molecular weight is 634.73. The purity is usually 95%.
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Scientific Research Applications

Anti-Inflammatory Properties

Thiazoles have been associated with anti-inflammatory activity . Researchers could explore whether this compound exhibits similar effects, potentially contributing to the development of anti-inflammatory drugs.

Antihypertensive Activity

Thiazole derivatives have been evaluated for their antihypertensive effects . Researchers could explore whether this compound affects blood pressure regulation.

Other Biological Activities

Thiazoles have also been linked to various other activities, including antiallergic, analgesic, and anticonvulsant effects. Researchers may want to investigate these aspects further.

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with various biological targets, leading to a range of effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Biochemical Pathways

Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.

Result of Action

Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The physicochemical properties of the compound, such as its solubility and stability, may be influenced by environmental conditions .

properties

IUPAC Name

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-[4-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamoyl]phenoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H26N4O5S2/c1-41-25-11-3-21(4-12-25)29-19-44-33(35-29)37-31(39)23-7-15-27(16-8-23)43-28-17-9-24(10-18-28)32(40)38-34-36-30(20-45-34)22-5-13-26(42-2)14-6-22/h3-20H,1-2H3,(H,35,37,39)(H,36,38,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAKDBGYCBLITPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)NC5=NC(=CS5)C6=CC=C(C=C6)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H26N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

634.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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